

Bis(2,2,2-trifluoroethyl) phthalate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Bis(2,2,2-trifluoroethyl) phthalate

Cat. No.: B1583835

[Get Quote](#)

An In-depth Technical Guide to **Bis(2,2,2-trifluoroethyl) Phthalate**: Synthesis, Characterization, and Applications for Scientific Professionals

Introduction

Bis(2,2,2-trifluoroethyl) phthalate is a fluorinated diester of phthalic acid characterized by its unique physicochemical properties conferred by the presence of multiple fluorine atoms. This guide provides a comprehensive overview of its molecular characteristics, a detailed protocol for its synthesis, methods for its analytical characterization, and its applications, particularly its role as an analytical standard. Furthermore, we will explore the dual context of this molecule within the pharmaceutical sciences: the strategic advantage of fluorine in drug design and the regulatory considerations surrounding phthalates as pharmaceutical excipients.

Part 1: Core Molecular Profile

Bis(2,2,2-trifluoroethyl) phthalate, also known by its IUPAC name bis(2,2,2-trifluoroethyl) benzene-1,2-dicarboxylate, is a distinct molecule within the phthalate family.^[1] The trifluoroethyl ester groups significantly influence its properties compared to its non-fluorinated analogs.

Molecular Formula and Weight

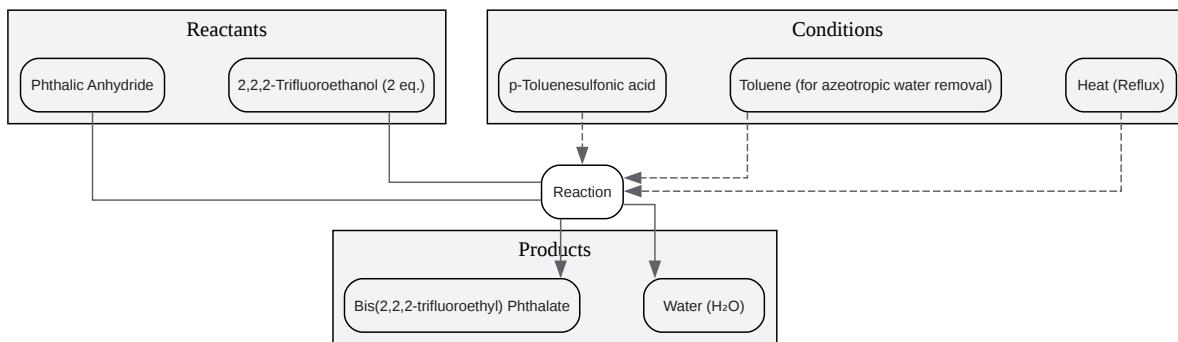
The chemical identity of **Bis(2,2,2-trifluoroethyl) phthalate** is defined by its elemental composition and mass.

Property	Value	Source
Molecular Formula	C ₁₂ H ₈ F ₆ O ₄	[2] [3] [4]
Molecular Weight	330.18 g/mol	[2] [3] [4]
Exact Mass	330.032678 g/mol	[5]

Physicochemical Properties

The physical characteristics of this compound are essential for its handling, storage, and application.

Property	Value	Source
Appearance	White to off-white crystalline powder	[2] [4]
Melting Point	41 °C	[1] [2]
Storage Temperature	2 - 8 °C	[2] [4]
CAS Number	62240-27-1	[1] [2] [3]


Part 2: Synthesis and Characterization

The synthesis of **Bis(2,2,2-trifluoroethyl) phthalate** is a direct application of esterification chemistry, a fundamental process in organic synthesis. Proper characterization is then crucial to confirm the identity and purity of the synthesized compound.

Synthesis Protocol: Acid-Catalyzed Esterification

The most common method for synthesizing phthalate diesters is the Fischer-Speier esterification of phthalic anhydride with the corresponding alcohol.[\[6\]](#) The following protocol describes a representative synthesis of **Bis(2,2,2-trifluoroethyl) phthalate**. The causality behind this choice of reaction lies in its efficiency and the relative availability of the starting materials. The acid catalyst is essential to protonate the carbonyl group of the anhydride, increasing its electrophilicity and facilitating the nucleophilic attack by the weakly nucleophilic 2,2,2-trifluoroethanol.

Diagram of the Synthesis Reaction

[Click to download full resolution via product page](#)

Caption: Synthesis of **Bis(2,2,2-trifluoroethyl) Phthalate**.

Experimental Protocol:

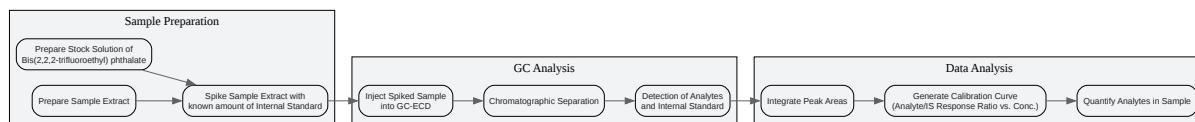
- **Reactant Charging:** In a three-necked round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, combine phthalic anhydride (1.0 eq.), 2,2,2-trifluoroethanol (2.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.). Add toluene to facilitate azeotropic removal of water.
- **Reaction:** Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
- **Work-up and Neutralization:** After cooling the reaction mixture to room temperature, dilute it with an organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

- Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield the final product as a white solid.

Analytical Characterization

To ensure the synthesized product is the target compound and meets purity standards, a suite of analytical techniques should be employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalate ring and a characteristic quartet for the methylene protons (-CH₂-) adjacent to the trifluoromethyl group, due to coupling with the three fluorine atoms.
 - ^{13}C NMR: The carbon NMR will display signals for the carbonyl carbons of the ester groups, the aromatic carbons, and the carbons of the trifluoroethyl groups. The carbon attached to the fluorine atoms will appear as a quartet. A ^{13}C NMR spectrum for this compound is available for reference.[7][8]
 - ^{19}F NMR: The fluorine NMR should exhibit a single major signal, a triplet, corresponding to the six equivalent fluorine atoms, coupled to the adjacent methylene protons.
- Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will provide confirmation of the functional groups present. Key absorption bands are expected for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching, and strong C-F stretching bands. FTIR is also a rapid screening tool for phthalates in polymers.[9][10]
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of a trifluoroethoxy group. Predicted mass-to-charge ratios for various adducts are available in public databases.[11]


Part 3: Applications in a Research Context

The unique properties of **Bis(2,2,2-trifluoroethyl) phthalate** make it a valuable tool in analytical chemistry and material science.

Standard for Gas-Liquid Chromatography (GLC)

One of the primary applications of this compound is as a standard for the determination of phthalates using Gas-Liquid Chromatography (GLC), often coupled with an Electron Capture Detector (ECD).^[2] Its high thermal stability and the presence of electronegative fluorine atoms make it well-suited for this purpose, providing a robust and sensitive response.

Diagram of a GC Workflow Using an Internal Standard

[Click to download full resolution via product page](#)

Caption: Workflow for quantification using an internal standard in GC.

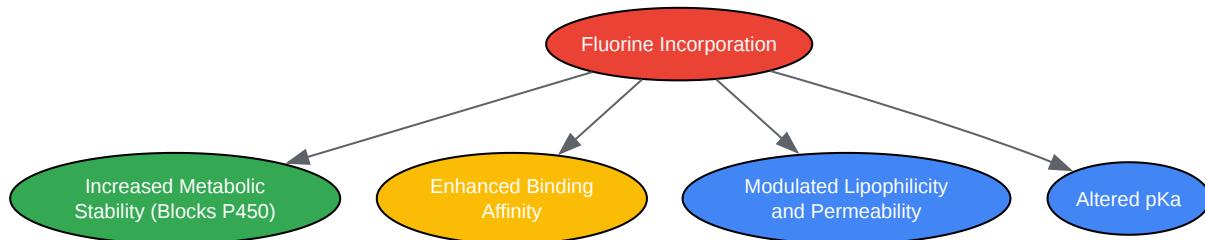
Experimental Protocol for Use as a GC Internal Standard:

- Preparation of Standard Solutions: Prepare a stock solution of **Bis(2,2,2-trifluoroethyl) phthalate** in a suitable solvent (e.g., hexane or ethyl acetate) at a certified concentration. Create a series of calibration standards containing known concentrations of the target phthalate analytes, each spiked with a constant, known concentration of the **Bis(2,2,2-trifluoroethyl) phthalate** internal standard.
- Sample Preparation: Extract the phthalates from the sample matrix using an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction).

- Internal Standard Spiking: Add a precise volume of the **Bis(2,2,2-trifluoroethyl) phthalate** stock solution to a known volume of the sample extract.
- GC-ECD Analysis: Inject the spiked sample extract and the calibration standards into the GC-ECD system. The chromatographic conditions (e.g., column type, temperature program, gas flow rates) should be optimized to achieve baseline separation of the target analytes and the internal standard.
- Quantification: For each chromatogram, determine the peak areas of the target analytes and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. The concentration of the analytes in the sample can then be determined from this curve.

Potential as a Plasticizer and Flame Retardant

The fluorinated nature of **Bis(2,2,2-trifluoroethyl) phthalate** suggests its potential use in specialized polymer applications. The fluorine atoms can impart increased chemical resistance, thermal stability, and flame-retardant properties to materials.^[2]


Part 4: Relevance to Drug Development Professionals

For those in drug development, the structure of **Bis(2,2,2-trifluoroethyl) phthalate** touches upon two important and somewhat opposing themes: the utility of fluorination in medicinal chemistry and the regulatory scrutiny of phthalates as excipients.

The Role of Fluorine in Drug Design

The incorporation of fluorine into small molecules is a widely used strategy in modern drug discovery.^{[1][2][3][12]} The trifluoromethyl group (-CF₃), present in the trifluoroethyl moiety of this compound, is particularly common.

Diagram of Fluorine's Impact in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Key effects of fluorine incorporation in drug design.

Strategic fluorination can:

- Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[\[5\]](#)
- Modulate Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which can affect a drug's solubility and binding characteristics.[\[5\]](#)
- Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, leading to increased potency and selectivity.
- Increase Lipophilicity: The addition of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.[\[5\]](#)

While **Bis(2,2,2-trifluoroethyl) phthalate** itself is not a therapeutic agent, its structure serves as an exemplar of a highly fluorinated small molecule, a class of compounds of immense interest to medicinal chemists.

Phthalates as Pharmaceutical Excipients: A Cautionary Note

Phthalates, such as dibutyl phthalate (DBP) and diethyl phthalate (DEP), have been used in pharmaceutical formulations, primarily as plasticizers in enteric coatings for tablets and

capsules to ensure they dissolve in the intestines rather than the stomach.[13][14][15] However, regulatory bodies, including the U.S. FDA and the European Medicines Agency (EMA), have raised concerns about certain phthalates due to their potential for developmental and reproductive toxicity.[15][16][17]

Specifically, the FDA has recommended that the pharmaceutical industry avoid the use of DBP and di(2-ethylhexyl) phthalate (DEHP) as excipients in drug and biologic products.[16][17] This is based on animal studies showing that these compounds can act as endocrine disruptors.[17] While **Bis(2,2,2-trifluoroethyl) phthalate** is not one of the specifically named compounds, the general concern over this class of chemicals means that the introduction of any new phthalate as a pharmaceutical excipient would likely face significant regulatory hurdles and require extensive toxicological evaluation.

Part 5: Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling **Bis(2,2,2-trifluoroethyl) phthalate**. A comprehensive Safety Data Sheet (SDS) should always be consulted before use.[18]

- Personal Protective Equipment (PPE): Use appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8 °C.[2][4] Keep away from heat and sources of ignition.
- Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

Bis(2,2,2-trifluoroethyl) phthalate is a compound with a well-defined molecular profile and significant utility as an analytical standard in chromatography. Its synthesis is achievable through standard esterification methods, and its identity can be confirmed with a range of spectroscopic techniques. For professionals in drug development, it serves as a case study in the benefits of molecular fluorination while also highlighting the regulatory vigilance required for

compounds within the phthalate class. A thorough understanding of its properties, synthesis, and applications, grounded in the principles of scientific integrity, allows researchers to effectively utilize this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. hpst.cz [hpst.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. PubChemLite - Bis(2,2,2-trifluoroethyl) phthalate (C12H8F6O4) [pubchemlite.lcsb.uni.lu]
- 12. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 13. Consumption of Phthalates Coated Pharmaceutical Tablets: An Unnoticed Threat [wisdomlib.org]
- 14. millionmarker.com [millionmarker.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. pharmafile.com [pharmafile.com]

- 17. [biopharminternational.com](#) [biopharminternational.com]
- 18. [echemi.com](#) [echemi.com]
- To cite this document: BenchChem. [Bis(2,2,2-trifluoroethyl) phthalate molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583835#bis-2-2-2-trifluoroethyl-phthalate-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1583835#bis-2-2-2-trifluoroethyl-phthalate-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com